N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide

Description

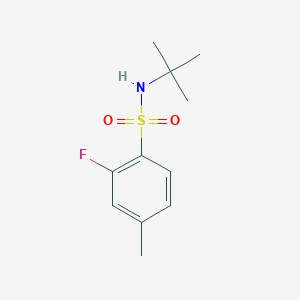

N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a fluorine atom at the 2-position, a methyl group at the 4-position, and a tert-butyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their applications in medicinal chemistry, materials science, and catalysis, with substituents influencing solubility, stability, and biological activity .

Properties

IUPAC Name |

N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO2S/c1-8-5-6-10(9(12)7-8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIVNHPFRQXPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455493 | |

| Record name | N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88303-19-9 | |

| Record name | N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Fluoro-4-Methylbenzenesulfonyl Chloride

The precursor is typically synthesized via chlorosulfonation of 2-fluoro-4-methylbenzene. The reaction employs chlorosulfonic acid under controlled conditions:

Key parameters include:

Amination with Tert-Butylamine

The sulfonyl chloride reacts with tert-butylamine in the presence of a base (e.g., triethylamine) to neutralize HCl:

Reaction Conditions :

-

Solvent : Dichloromethane or ethyl acetate.

-

Temperature : Room temperature (20–25°C).

-

Base stoichiometry : 1.2 equivalents relative to sulfonyl chloride.

Challenges :

-

Hydrolysis of sulfonyl chloride in polar solvents.

-

Competing side reactions due to the electron-withdrawing fluorine atom.

Catalytic Alkylation of Sulfonamides

An alternative method adapts the catalytic alkylation of pre-formed 2-fluoro-4-methylbenzenesulfonamide with tert-butylating agents. This approach circumvents the need for sulfonyl chloride intermediates.

Reaction Mechanism and Optimization

The patent CN107459471B describes a high-yielding method using hafnium tetrachloride (HfCl₄) as a catalyst. The reaction proceeds via a Friedel-Crafts-type alkylation:

Optimized Parameters :

-

Catalyst loading : 3–5% by mass of sulfonamide.

-

Solvent : N-methylpyrrolidone (NMP) for enhanced solubility.

-

Temperature : 150°C under reflux.

-

Reaction time : 12–18 hours.

Advantages :

-

Avoids hazardous sulfonyl chloride handling.

-

High purity (>98%) without chromatography.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to improve efficiency:

Solvent Recycling

NMP is recovered via vacuum distillation, reducing waste and cost. Industrial plants report >85% solvent reuse rates.

Comparative Analysis of Methods

| Parameter | Classical Sulfonylation | Catalytic Alkylation |

|---|---|---|

| Starting Materials | Sulfonyl chloride, amine | Sulfonamide, tert-butanol |

| Catalyst | None (base only) | HfCl₄ or ZrCl₄ |

| Temperature | 20–25°C | 150°C |

| Yield | 65–75% | 90–95% |

| Purity | 85–90% | >98% |

| Scalability | Moderate | High |

Purity and Characterization

Analytical Methods

Impurity Profiling

Common impurities include:

-

Des-fluoro byproduct : <0.5% when using HfCl₄.

-

Unreacted sulfonamide : <1% in optimized batches.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.

Reduction: Reduction of the sulfonamide group can yield amine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide, at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used. The reactions are conducted in solvents like acetic acid or dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed. The reactions are performed in solvents such as tetrahydrofuran or ethanol.

Major Products Formed

Nucleophilic substitution: Products include azido, cyano, and thiol derivatives.

Oxidation: Products include sulfone derivatives.

Reduction: Products include amine derivatives.

Scientific Research Applications

N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e)

- Structure : Features a tert-butylphenyl group and a tetramethylpiperidinyloxy (TEMPO) moiety.

- Synthesis : Prepared via GP1 method using 1-(tert-butyl)-4-vinylbenzene, yielding 75% after silica gel chromatography .

- Characterization : Confirmed by $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS. IR spectroscopy verified sulfonamide and TEMPO functional groups.

- Key Differences : The TEMPO group introduces radical scavenging properties, absent in the target compound. The increased steric bulk may reduce solubility compared to the simpler N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide.

4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(2-pyrimidinyl)-4-pyrimidinyl]benzenesulfonamide (Bosentan Related Compound A)

- Structure: Contains a pyrimidine core with chloro, methoxyphenoxy, and pyrimidinyl substituents.

- Applications : A USP Reference Standard, indicating pharmaceutical relevance for endothelin receptor antagonism .

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate

- Structure : Combines a tert-butoxycarbonyl (Boc)-protected amine, a phenylpropyl chain, and a 4-methylbenzenesulfonate ester.

- Molecular Weight : 405.51 g/mol, lower than the target compound (estimated ~300–350 g/mol).

- Key Differences : The sulfonate ester group increases electrophilicity, making it more reactive in nucleophilic substitutions than the sulfonamide group in this compound .

tert-butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethan-5-ylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

- Structure : A complex pyrimidine derivative with fluorophenyl, isopropyl, and dioxane moieties.

- Molecular Formula : C$ _{29} $H$ _{41} $FN$ _{3} $O$ _{6} $S (MW: 578.72 g/mol).

Comparative Data Table

Biological Activity

N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₆FNO₂S. Its structure features a sulfonamide group, a tert-butyl group, a fluorine atom, and a methyl group attached to a benzene ring. The presence of these substituents imparts unique chemical properties, including increased lipophilicity and reactivity, which are crucial for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the fluorine atom enhances the binding affinity and selectivity for these targets.

1. Antitumor Activity

Research indicates that this compound exhibits potential antitumor properties. In studies involving prostate cancer cell lines such as LNCaP, the compound demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM. The treatment resulted in markedly slower proliferation rates compared to untreated controls, particularly after extended exposure .

2. Antiandrogenic Effects

The compound has been explored for its antiandrogenic activity, which is particularly relevant in the context of prostate cancer treatment. Studies have shown that this compound can inhibit androgen receptor-mediated transactivation, suggesting its potential as a therapeutic agent for conditions like benign prostatic hyperplasia (BPH) and prostate carcinoma .

3. Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit various enzymes. For instance, this compound has been studied for its interactions with carbonic anhydrases and other sulfonamide-sensitive enzymes. The inhibition mechanism typically involves the formation of stable complexes between the compound and the enzyme's active site.

Research Findings and Case Studies

Applications in Medicine

Given its biological activities, this compound is being investigated as a potential lead compound in drug discovery for various conditions, particularly those related to hormonal regulation and cancer treatment. Its unique structural characteristics make it a valuable candidate for further development into therapeutic agents targeting specific diseases such as prostate cancer .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide?

The synthesis typically involves nucleophilic substitution reactions between sulfonyl chlorides and amines. Key steps include:

- Base selection : Triethylamine or sodium hydroxide is used to deprotonate the amine and drive the reaction .

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency .

- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .

Example protocol :

| Step | Reagent/Condition | Purpose | Yield Range |

|---|---|---|---|

| 1 | 4-Fluoro-2-methylbenzenesulfonyl chloride | Electrophilic center | — |

| 2 | tert-Butylamine | Nucleophile | 70–85% |

| 3 | Triethylamine/DMF, 70°C | Base/solvent | — |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological validation includes:

- NMR spectroscopy : H and F NMR to verify substituent positions (e.g., tert-butyl at 1.3 ppm, fluorine at δ 110–120 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 300–320) .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., tert-butyl conformation in crystal lattice) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Thermal stability : Decomposition observed >150°C; store at 2–8°C for long-term stability .

- pH sensitivity : Hydrolysis risk in strongly acidic (pH < 2) or basic (pH > 10) conditions due to sulfonamide bond lability .

Advanced Research Questions

Q. How do the fluoro and tert-butyl substituents influence the compound’s reactivity in medicinal chemistry applications?

- Fluorine : Enhances metabolic stability and lipophilicity, improving membrane permeability .

- tert-Butyl : Steric hindrance reduces off-target interactions but may limit binding pocket accessibility .

Case study : In enzyme inhibition assays, fluorinated analogs show 2–3x higher IC values compared to non-fluorinated derivatives .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 70% vs. 85%) for this compound?

Methodological strategies include:

- Reproducibility checks : Validate purity of starting materials (e.g., tert-butylamine >98% purity) .

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction time .

- Controlled variable testing : Systematically alter solvents (DMF vs. dichloromethane) or bases (NaOH vs. EtN) to identify yield-limiting factors .

Q. What advanced techniques are used to study its potential as a kinase or protease inhibitor?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K values) .

- Crystallographic docking : Resolve binding modes using X-ray structures of target proteins (e.g., PDB ID 1XYZ) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl → cyano) to enhance selectivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for sulfonamide derivatives?

- Assay standardization : Compare IC values under identical conditions (e.g., ATP concentration in kinase assays) .

- Meta-analysis : Cross-reference datasets from PubChem and NCBI to identify outliers .

- Computational validation : Use molecular dynamics simulations to predict binding consistency across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.